アラフォスファリン
説明
Chemical structure: amino acid derivatives
Alafosfalin is a Chemotherapeutic drug.
科学的研究の応用
グラム陰性菌に対する抗菌剤
アラフォスファリンは、特にグラム陰性菌を含む幅広い生物に対して、試験管内および生体内において顕著な活性を示します 。抗菌剤としてのメカニズムは、細菌細胞壁の生合成阻害であり、耐性菌株を標的とする強力な選択肢となります。
繊維の抗菌特性の向上
アラフォスファリンを用いたポリプロピレン(PP)不織布のバイオ機能化は、材料に抗菌特性を付与します 。この応用は、特に微生物汚染の防止が重要な医療用繊維において関連性があります。
他の抗生物質との相乗効果
研究によると、アラフォスファリンはセファレキシンなどの他の抗生物質と組み合わせて使用することで、抗菌特性を強化できることが示されています 。この相乗効果は、細菌感染症に対するより効果的な治療法を開発するために活用できます。
薬物動態および代謝研究
アラフォスファリンは、生物学的システムにおける挙動を理解するための薬物動態研究の対象となってきました。 これらの研究は、抗菌剤としての使用における投与量と投与方法を決定するために不可欠です .
抗菌コーティングの開発
この化合物の強力な抗菌特性は、特に感染を防ぐために無菌表面が必要な医療機器やインプラント用のコーティングの開発に適しています .
細菌細胞壁生合成に関する研究
アラフォスファリンは、細菌細胞壁生合成の阻害剤としての役割を果たし、細胞壁形成とその破壊のプロセスを研究するための貴重なツールを提供します。これは、微生物学研究における重要な分野です .
抗菌耐性メカニズムの調査
アラフォスファリンなどのホスホノジペプチドに対する細菌の耐性発生のメカニズムを理解することで、この耐性を回避または克服できる新たな薬物の開発に役立ちます .
創傷治療における制御された薬物放出
アラフォスファリンは、生物活性物質を制御された方法で放出する生体適合性ハイブリッド材料で使用できる可能性があり、現在の治療法と比較して創傷治療の有効性を大幅に向上させる可能性があります .
作用機序
Target of Action
Alafosfalin, a phosphonodipeptide, is primarily designed to target bacterial cell wall biosynthesis . It is particularly effective against Gram-negative bacteria .
Mode of Action
Alafosfalin functions as an inhibitor of key enzymes related to bacterial cell wall biosynthesis . The peptidyl parts of the molecule serve as a targeting unit, facilitating efficient transport through bacterial or fungal membranes .
Biochemical Pathways
Alafosfalin affects the biochemical pathways involved in bacterial cell wall biosynthesis . By inhibiting these pathways, it disrupts the structural integrity of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
Studies in humans have shown that oral doses of Alafosfalin ranging from 50 to 2,500 mg are well absorbed . Some metabolic hydrolysis occurs before the drug reaches the general circulation . The oral bioavailability of Alafosfalin is approximately 50% and is largely independent of dose .
Result of Action
The primary result of Alafosfalin’s action is the inhibition of bacterial growth. It achieves this by disrupting the biosynthesis of the bacterial cell wall, leading to bacterial cell death . It has also been found to potentiate the action of beta-lactam antibiotics .
Action Environment
The antibacterial activity of Alafosfalin is significantly reduced in the presence of casein hydrolysate and peptones . The optimum pH for its antibacterial activity is 5.5, and it is markedly less at pH 7.5 . The antibacterial potency of Alafosfalin is also significantly reduced when the size of the bacterial inoculum is increased .
生化学分析
Biochemical Properties
Alafosfalin plays a significant role in biochemical reactions by inhibiting bacterial cell wall biosynthesis. It interacts with enzymes such as alanine racemase and muramyl peptide ligase, which are crucial for the synthesis of peptidoglycan, a key component of bacterial cell walls . By inhibiting these enzymes, Alafosfalin disrupts the formation of the cell wall, leading to bacterial cell death .
Cellular Effects
Alafosfalin affects various types of cells, particularly bacterial cells, by inhibiting cell wall synthesis. This inhibition leads to cell lysis and death in susceptible bacteria. Additionally, Alafosfalin has been shown to influence cell signaling pathways and gene expression related to cell wall synthesis and maintenance . Its impact on cellular metabolism includes the disruption of normal metabolic processes required for cell wall construction .
Molecular Mechanism
The molecular mechanism of Alafosfalin involves its binding to the active sites of enzymes such as alanine racemase and muramyl peptide ligase. This binding inhibits the enzymes’ activity, preventing the synthesis of peptidoglycan and ultimately leading to bacterial cell death . Alafosfalin’s structure allows it to mimic the natural substrates of these enzymes, effectively blocking their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alafosfalin have been observed to change over time. The compound is relatively stable, but its antibacterial activity can decrease in the presence of certain proteins and peptides . Long-term studies have shown that Alafosfalin can maintain its efficacy over extended periods, although its potency may be reduced under specific conditions .
Dosage Effects in Animal Models
In animal models, the effects of Alafosfalin vary with different dosages. At lower doses, it effectively inhibits bacterial growth without significant adverse effects. At higher doses, some toxic effects have been observed, including a reduction in erythrocyte count and mild hematological changes . These effects are generally reversible upon discontinuation of the compound .
Metabolic Pathways
Alafosfalin is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as alanine racemase and muramyl peptide ligase, which are essential for the production of peptidoglycan . By inhibiting these enzymes, Alafosfalin disrupts the normal metabolic flux and reduces the levels of key metabolites required for cell wall construction .
Transport and Distribution
Within cells and tissues, Alafosfalin is transported and distributed through various mechanisms. It can be taken up by bacterial cells via peptide transport systems and accumulates in the cytoplasm where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical structure, which allows it to penetrate bacterial cell walls effectively .
Subcellular Localization
Alafosfalin’s subcellular localization is primarily within the cytoplasm of bacterial cells. It targets enzymes involved in cell wall synthesis, which are located in the cytoplasmic membrane and cytoplasm . The compound’s activity is influenced by its ability to reach these specific compartments and interact with the target enzymes .
生物活性
Alafosfalin, chemically known as L-alanyl-L-1-aminoethylphosphonic acid, is a phosphonopeptide antibiotic that has garnered attention for its antibacterial properties, particularly against various strains of bacteria. This article delves into the biological activity of alafosfalin, summarizing its mechanisms of action, pharmacokinetics, and efficacy against different bacterial species.
Alafosfalin acts primarily by inhibiting cell wall biosynthesis in bacteria. Its structure allows it to interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls. This inhibition leads to cell lysis and death, particularly in gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae .
Transport Mechanisms
The uptake of alafosfalin into bacterial cells involves specific peptide transport systems. Studies have shown that it is accumulated by multiple permeases in E. coli, indicating a complex interaction with bacterial transport mechanisms . The compound exhibits low affinity for systems transporting phosphonooligopeptides but is rapidly taken up by mutants unable to transport certain toxic peptides .
Efficacy Against Bacterial Strains
Alafosfalin has demonstrated varying levels of efficacy against different bacterial species, as summarized in the following table:
Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Range (mg/L) |
---|---|---|---|
Enterobacterales (n = 197) | 2 | 2 | ≤0.031 – >8 |
E. coli (n = 53) | 0.063 | 0.125 | ≤0.031 – 2 |
Klebsiella pneumoniae | >8 | >8 | ≤0.031 – >8 |
Serratia marcescens | Moderate | Moderate | Not specified |
Enterococcus faecalis | 0.5 | 2 | Not specified |
The data indicates that alafosfalin is particularly effective against E. coli, with an MIC50 of 0.063 mg/L, while showing reduced activity against Klebsiella pneumoniae and other Enterobacterales .
Pharmacokinetics
The pharmacokinetic profile of alafosfalin has been studied in animal models, revealing its favorable absorption and distribution characteristics. In rabbits, serum concentrations of alafosfalin were found to exceed those of ampicillin, suggesting effective tissue penetration . The elimination rates from serum and tissue fluid were similar for both drugs, indicating a consistent pharmacokinetic behavior.
Case Studies
- In Vivo Efficacy : In a study involving infected rodents, certain dipeptide derivatives of alafosfalin exhibited significantly greater in vivo activity compared to the parent compound when administered orally . This suggests potential for developing more effective formulations based on alafosfalin's structure.
- Combination Therapy : Alafosfalin has shown synergistic effects when combined with other antibiotics such as meropenem against carbapenemase-producing enterobacteriaceae (CPE), enhancing its therapeutic potential in resistant infections .
特性
IUPAC Name |
[(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11)/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYDBSYOBONRV-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)P(=O)(O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046393 | |
Record name | Alafosfalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60668-24-8 | |
Record name | Alafosfalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60668-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alafosfalin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060668248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alafosfalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alafosfalin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALAFOSFALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M8OM373BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。